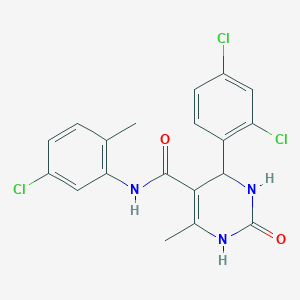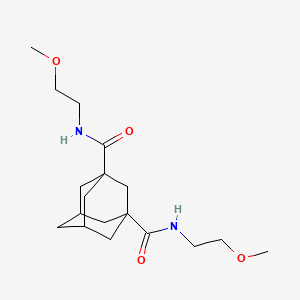![molecular formula C22H31NO3 B5152835 [1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol, also known as MPPM, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPPM is a synthetic compound that was first synthesized in the early 2000s, and since then, it has been extensively studied for its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of [1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol is not fully understood, but studies have suggested that it may act as a partial agonist at the mu-opioid receptor and a full agonist at the delta-opioid receptor. Additionally, this compound has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, which are known to play a role in pain relief and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce pain and depressive-like behaviors in animal models. Additionally, this compound has been shown to have minimal side effects, such as sedation and constipation, which are commonly associated with traditional opioid analgesics. This compound has also been shown to have a long duration of action, which may make it a promising candidate for the development of new analgesic and antidepressant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol is that it has been shown to be effective in animal models of pain and depression, which may make it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have minimal side effects, which may make it a safer alternative to traditional opioid analgesics. One limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Zukünftige Richtungen
There are several future directions for the study of [1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, which may provide important information for its development as a drug candidate. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of [1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol involves a multi-step process that includes the use of various chemical reagents and solvents. The process starts with the synthesis of 5-(methoxymethyl)-2-furfural, which is then reacted with 3-phenylpropanal to form the corresponding alcohol. The alcohol is then converted to the corresponding tosylate, which is further reacted with piperidine to form this compound.
Wissenschaftliche Forschungsanwendungen
[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol has been extensively studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. In pharmacology, this compound has been shown to have potential as a novel analgesic agent, with studies indicating that it can effectively relieve pain in animal models. In neuroscience, this compound has been shown to have potential as a novel antidepressant agent, with studies indicating that it can effectively reduce depressive-like behaviors in animal models. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
[1-[[5-(methoxymethyl)furan-2-yl]methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-25-17-21-10-9-20(26-21)16-23-14-12-22(18-24,13-15-23)11-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-10,24H,5,8,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVBKSYCZAGCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)CN2CCC(CC2)(CCCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B5152753.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-2-hydroxybenzoic acid](/img/structure/B5152762.png)

![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5152772.png)

![N-(1-{1-[4-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5152782.png)
![ethyl 4-({3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}amino)-1-piperidinecarboxylate](/img/structure/B5152789.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)
![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)

![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)